Boc-Lys(Boc)-Lys(Boc)-OMe
Overview
Description
Boc-Lys(Boc)-Lys(Boc)-OMe is a useful research compound. Its molecular formula is C28H52N4O9 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Modification
- Boc-Lys(Boc)-Lys(Boc)-OMe and related derivatives have been utilized in peptide synthesis and modification. Qin et al. (2014) explored protease-catalyzed oligomerization of Nε-protected L-lysine monomers, including tert-butoxycarbonyl (Boc), highlighting their role in producing oligopeptides with varying chain lengths and dispersity values (Qin et al., 2014). Similarly, Čeřovský (1990) studied free trypsin-catalyzed peptide synthesis involving Boc-Lys-OMe, demonstrating its application in peptide bond formation under specific conditions (Čeřovský, 1990).
Genome Editing
- In genome editing, Suzuki et al. (2018) developed a method for heritable Cas9-mediated mammalian genome editing that is acutely controlled by the lysine derivative, Lys(Boc). This study showcases the potential of Boc-protected lysine in regulating gene editing applications (Suzuki et al., 2018).
Supramolecular Chemistry
- This compound and its analogs have been reported to play a role in supramolecular chemistry. For instance, the study by Afrasiabi and Kraatz (2013) demonstrated the formation of coiled fibers and exhibited self-healing and thermal chiroptical switching behavior in specific solvents (Afrasiabi & Kraatz, 2013).
Material Science and Biochemistry
- In material science, these compounds have been used to synthesize and characterize various peptides and their derivatives. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH was conducted to improve the methods for synthesizing polypeptides, as discussed by Zhao Yi-nan and Melanie Key (2013) (Zhao Yi-nan & Melanie Key, 2013). Additionally, Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides for potential use in molecular electronic devices (Peek et al., 2009).
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O9/c1-26(2,3)39-23(35)29-17-13-11-15-19(32-25(37)41-28(7,8)9)21(33)31-20(22(34)38-10)16-12-14-18-30-24(36)40-27(4,5)6/h19-20H,11-18H2,1-10H3,(H,29,35)(H,30,36)(H,31,33)(H,32,37)/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOXDXDOKMXFI-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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